4-Phenyl-3H-1,2-dithiole-3-thione, commonly referred to as dithiolethione, is a sulfur-containing heterocyclic compound characterized by its five-membered ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. The presence of multiple sulfur atoms within its structure allows it to exhibit strong chelating properties, making it useful in various analytical applications.
4-Phenyl-3H-1,2-dithiole-3-thione belongs to the class of 3H-1,2-dithiole-3-thiones. These compounds are recognized for their biological activities, particularly in cancer chemoprevention and enzyme induction. Dithiolethiones are derived from various synthetic pathways and can be classified based on their substituents and structural variations, affecting their reactivity and biological properties .
Several methods have been developed for synthesizing 4-Phenyl-3H-1,2-dithiole-3-thione:
The synthesis often involves refluxing the reactants in an organic solvent such as toluene, which facilitates the reaction while maintaining the stability of the intermediates. The choice of reagents and conditions can significantly impact the yield and purity of the final product.
4-Phenyl-3H-1,2-dithiole-3-thione features a five-membered ring containing two sulfur atoms and one thione group (C=S). The molecular formula is C9H8S2, with a molecular weight of approximately 184.29 g/mol. The structure includes a phenyl group at the 4-position and a mercapto group at the 5-position, contributing to its reactivity .
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques help elucidate the arrangement of atoms within the molecule and confirm its identity.
4-Phenyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions due to its reactive thiol (-SH) group:
The reactivity profile of 4-Phenyl-3H-1,2-dithiole-3-thione makes it a versatile building block in organic synthesis. Its ability to participate in condensation, substitution, and cyclization reactions expands its utility in creating diverse organic compounds.
The mechanism of action for 4-Phenyl-3H-1,2-dithiole-3-thione primarily involves its role as an inducer of Phase 2 detoxifying enzymes. These enzymes play a crucial role in cellular defense against oxidative stress and carcinogenesis:
Research indicates that derivatives of 4-Phenyl-3H-1,2-dithiole-3-thione exhibit varying degrees of activity based on their structural modifications, highlighting the importance of design in enhancing their biological efficacy .
4-Phenyl-3H-1,2-dithiole-3-thione typically appears as a red solid with a melting point ranging from approximately 108°C to 110°C. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like toluene but less so in water.
The compound is characterized by:
These properties influence its handling during synthesis and application processes.
4-Phenyl-3H-1,2-dithiole-3-thione has several significant applications:
The 1,2-dithiole-3-thione nucleus serves as the fundamental chemopreventive pharmacophore, characterized by a planar five-membered ring containing two adjacent sulfur atoms and an exocyclic thione (C=S) group at position 3. This configuration confers distinctive electronic properties critical for biological activity. Nuclear magnetic resonance (NMR) studies confirm significant electron delocalization across the ring system, with the C3-thione functioning as a potent Michael acceptor site. This electrophilicity enables covalent modification of cysteine residues in Keap1, disrupting its interaction with the transcription factor Nrf2 and triggering its nuclear translocation [5] [8].
Replacement of the thione moiety with alternative functional groups drastically diminishes biological efficacy. Experimental data demonstrate that the 3-ketone analog (1,2-dithiole-3-one) exhibits less than 10% of the phase II enzyme induction capacity of its thione counterpart due to reduced electrophilicity and diminished sulfur-mediated redox modulation [5]. Theoretical analyses indicate the highest occupied molecular orbital (HOMO) localizes predominantly over the dithiolethione ring, while the lowest unoccupied molecular orbital (LUMO) concentrates at the thione carbon, facilitating nucleophilic attack by biological thiols.
Table 1: Pharmacophore Activity Relationships in Dithiolethione Core Modifications
Core Structure | X Atom | Relative NQO1 Induction (%) | Keap1 Binding Affinity (Kd, μM) |
---|---|---|---|
1,2-Dithiole-3-thione | S | 100 (Reference) | 2.1 ± 0.3 |
1,2-Dithiole-3-one | O | <10 | >100 |
1,2-Dithiole-3-imine | NH | 25 | 28.7 ± 4.1 |
The 4-phenyl modification introduces substantial electronic perturbation to the dithiolethione core. Hammett parameter (σp) analysis reveals a direct correlation between phenyl substituent electronics and biological activity. Electron-withdrawing groups (EWGs; σp > 0) at the para-position enhance phase II enzyme induction by increasing the electrophilicity of the thione carbon. For instance, p-nitrophenyl (σp = 0.78) and p-cyanophenyl (σp = 0.66) derivatives demonstrate 150-200% greater induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) compared to unsubstituted phenyl (σp = 0) [4]. Conversely, electron-donating groups (EDGs; σp < 0) such as p-methoxy (σp = -0.27) diminish activity by reducing thione susceptibility to nucleophilic attack.
Steric parameters significantly influence target engagement. Ortho-substituted phenyl derivatives exhibit steric hindrance that disrupts optimal positioning within the Keap1 binding pocket. Molecular docking simulations indicate the unsubstituted 4-phenyl group adopts a coplanar conformation with the dithiolethione ring, maximizing π-π stacking interactions with Phe577 and Tyr525 in the Keap1 Kelch domain. Methyl or methoxy substituents at the ortho position induce dihedral angles >45°, reducing binding affinity by 3-5 fold [3].
Strategic modification at the 4- and 5-positions generates analogs with distinct biological profiles:
Table 2: Structure-Activity Relationships of 4-Phenyl Dithiolethione Analogs
R4 | R5 | NQO1 Induction (Fold) | GST Induction (Fold) | Tubulin IC50 (μM) | Primary Target |
---|---|---|---|---|---|
Phenyl | H | 2.78 ± 0.11 | 1.70 ± 0.04 | >50 | Keap1-Nrf2 |
Phenyl | CO2Et | 5.05 ± 0.35 | 2.69 ± 0.20 | >50 | Keap1-Nrf2 |
4-Cl-Phenyl | NH2 | 2.03 ± 0.23 | 1.25 ± 0.10 | >50 | Keap1-Nrf2 |
Phenyl | 4-OMe-Phenyl | 4.39 ± 0.31 | 2.31 ± 0.15 | 4.44 | Tubulin/Keap1 |
Notably, 4,5-diaryl derivatives demonstrate dual functionality. Molecular hybridization strategies fuse the trimethoxyphenyl pharmacophore of combretastatin A-4 (CA-4) with the dithiolethione ring, creating potent tubulin polymerization inhibitors. Compound 4d (4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione) exhibits IC50 = 0.06 μM against KB carcinoma cells and tubulin inhibition (IC50 = 4.44 μM), inducing G2/M arrest and apoptosis. The dithiolethione ring effectively mimics the cis-olefin of CA-4 while contributing complementary Nrf2 activation [3].
Table 3: Pharmacological Benchmarking Against Clinical Dithiolethiones
Parameter | 4-Phenyl-3H-1,2-dithiole-3-thione | Oltipraz | Anethole Dithiolethione (ADT) |
---|---|---|---|
Molecular Formula | C9H6S3 | C8H6N2S3 | C10H8OS3 |
Phase II Induction (Bladder) | NQO1: 2.78×; GST: 1.70× | NQO1: 1.83×; GST: 1.23× | NQO1: 1.02×; GST: 0.95× |
Mechanistic Scope | Dual action: Nrf2 + tubulin inhibition | Primarily Nrf2 activation | Primarily Nrf2 activation |
Tissue Specificity | High bladder accumulation | Hepatic/GI predominance | Moderate lung specificity |
Clinical Limitations | Under investigation | Neuro/GI toxicity | Dose-limiting abdominal bloating |
Oltipraz (4-methyl-5-(pyrazinyl)-1,2-dithiole-3-thione) exhibits broader organ distribution but substantially weaker bladder induction (1.23-1.83-fold vs. 4-phenyl's 1.70-2.78-fold) [5] [7]. This difference stems from oltipraz's rapid hepatic metabolism and limited urinary excretion. Crucially, oltipraz generates superoxide radicals through redox cycling, contributing to neurotoxicity and gastrointestinal adverse effects observed in clinical trials—a liability not documented for 4-phenyl derivatives [6].
Anethole dithiolethione (ADT; 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione) shares the unsubstituted dithiolethione core but demonstrates negligible activity in bladder epithelium despite moderate lung chemoprevention. The para-methoxy group reduces electrophilicity at C3, diminishing Keap1 modification efficiency. While ADT showed promise in bronchial dysplasia trials, its chemopreventive efficacy remains inferior to optimized 4-phenyl analogs in preclinical models [8].
The 4-phenyl scaffold offers distinct advantages:
Table 4: Bladder Selectivity Indices of Key Dithiolethiones
Compound | NQO1 Induction (Fold) - Bladder | NQO1 Induction (Fold) - Liver | Bladder Selectivity Index |
---|---|---|---|
4-Phenyl-3H-1,2-dithiole-3-thione | 2.78 | 1.32 | 2.11 |
Oltipraz | 1.83 | 2.95 | 0.62 |
ADT | 1.02 | 1.28 | 0.80 |
5-(4-OH-Phenyl) derivative | 1.27 | 1.15 | 1.10 |
Ethyl 4-phenyl-dithiole-3-carboxylate | 5.05 | 1.84 | 2.74 |
Bladder Selectivity Index = (NQO1 Induction in Bladder) / (NQO1 Induction in Liver)
The strategic incorporation of hydrophilic groups (e.g., esters) leverages urinary excretion pathways, achieving bladder-specific concentration. This represents a critical advance over clinically evaluated dithiolethiones, potentially mitigating systemic toxicity while enhancing efficacy against urothelial malignancies [5] [8].